Methyl (s)-3-(2-fluorophenyl)-3-hydroxypropanoate
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Overview
Description
Methyl (s)-3-(2-fluorophenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of hydroxy esters It is characterized by the presence of a fluorophenyl group attached to a hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (s)-3-(2-fluorophenyl)-3-hydroxypropanoate typically involves the esterification of (s)-3-(2-fluorophenyl)-3-hydroxypropanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (s)-3-(2-fluorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-fluorophenyl)-3-oxopropanoate.
Reduction: Formation of 3-(2-fluorophenyl)-3-hydroxypropanol.
Substitution: Formation of various substituted fluorophenyl derivatives.
Scientific Research Applications
Methyl (s)-3-(2-fluorophenyl)-3-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (s)-3-(2-fluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-fluorophenyl)-3-hydroxypropanoate: Lacks the stereochemistry of the (s)-enantiomer.
Ethyl (s)-3-(2-fluorophenyl)-3-hydroxypropanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl (s)-3-(4-fluorophenyl)-3-hydroxypropanoate: Similar structure but with the fluorine atom in the para position.
Uniqueness
Methyl (s)-3-(2-fluorophenyl)-3-hydroxypropanoate is unique due to its specific stereochemistry and the position of the fluorine atom on the phenyl ring. These features can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H11FO3 |
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Molecular Weight |
198.19 g/mol |
IUPAC Name |
methyl (3S)-3-(2-fluorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C10H11FO3/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11/h2-5,9,12H,6H2,1H3/t9-/m0/s1 |
InChI Key |
IYTGMOVPCCCHTJ-VIFPVBQESA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC=CC=C1F)O |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1F)O |
Origin of Product |
United States |
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